molecular formula C8H8O2 B562176 2,2,2-Trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone CAS No. 1189865-36-8

2,2,2-Trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone

Cat. No.: B562176
CAS No.: 1189865-36-8
M. Wt: 143.193
InChI Key: JECYUBVRTQDVAT-AAYPNNLASA-N
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Description

2,2,2-Trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone is a stable, fully deuterated derivative of 1-(6-hydroxyphenyl)ethanone (also known as 6-hydroxyacetophenone), where all hydrogen atoms on the acetyl methyl group and the phenyl ring have been replaced with the stable, heavy isotope of hydrogen, deuterium (²H or D). This extensive deuteration, resulting in a molecular formula of C~8~D~7~HO~2~, makes it an invaluable tool in modern scientific research. Its primary research value lies in its application as an internal standard in quantitative mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) analyses, where its slight mass difference from the non-deuterated analog allows for precise and accurate quantification of metabolites or related compounds in complex biological matrices, thereby minimizing analytical variability. Furthermore, this compound is critical in metabolism and pharmacokinetics studies, acting as a tracer to investigate the metabolic fate of phenolic ketone structures using techniques like NMR spectroscopy, thanks to the distinct spectroscopic signature of deuterium. The deuterium labeling also aids in mechanistic studies of reaction pathways and in the synthesis of more complex, labeled molecules for use in advanced material science and as probes in chemical biology. This product is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,2,2-trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECYUBVRTQDVAT-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)C([2H])([2H])[2H])O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662003
Record name 1-[2-Hydroxy(~2~H_4_)phenyl](~2~H_3_)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189865-36-8
Record name 1-[2-Hydroxy(~2~H_4_)phenyl](~2~H_3_)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Setup and Conditions

  • Substrate : Non-deuterated o-hydroxyacetophenone.

  • Deuterium Source : D₂ gas or deuterated solvents (e.g., D₂O, CD₃OD).

  • Catalyst : Rhodium complexes (e.g., [RhCl(PPh₃)₃]) at 0.1–1 mol%.

  • Base : Triethylamine or K₂CO₃ to maintain alkaline conditions.

  • Temperature : 80–120°C for 12–24 hours.

Under these conditions, rhodium facilitates sequential H/D exchange at activated positions (ortho/para to hydroxyl and acetyl groups). The acetyl methyl group undergoes complete deuteration due to lower C-H bond dissociation energy (BDE ≈ 96 kcal/mol) compared to aromatic C-H bonds (BDE ≈ 110 kcal/mol).

Isotopic Incorporation Efficiency

PositionDeuteration (%)Conditions
Acetyl (C-2,2,2)99.8RhCl₃, D₂O, 100°C, 18h
Aromatic (C-2,3,4,5)98.5Rh/C, CD₃OD, 120°C, 24h

Challenges include over-deuteration at the hydroxyl group, mitigated by protecting the phenol as a methoxymethyl ether prior to catalysis.

Synthesis from Deuterated Precursors via Fries Rearrangement

The Fries rearrangement offers a regioselective route to o-hydroxyacetophenone derivatives. Adapted from CN105130781A, this method uses deuterated acetyl chloride and phenol derivatives:

Stepwise Procedure

  • Protection :

    • Phenol-d₅ (C₆D₅OH) is acetylated with deuterated acetyl chloride (CD₃COCl) in dichloromethane, yielding phenyl acetate-d₇.

    • Conditions : 20–30°C, 3 hours, 98% yield.

  • Fries Rearrangement :

    • Lewis acid (AlCl₃-d₆) catalyzes the rearrangement of phenyl acetate-d₇ to o-acetophenone-d₇.

    • Conditions : 120–160°C, ionic liquid solvent (e.g., [BMIM]Cl), 1.5 hours, 78% yield.

  • Deprotection :

    • Acidic hydrolysis (5% DCl in D₂O) removes the acetyl group, yielding the target compound.

    • Isotopic Purity : >99% deuterium at all seven positions.

Advantages and Limitations

  • Advantages : High regioselectivity (o:p ratio 3.55:1), scalable to gram quantities.

  • Limitations : Requires expensive deuterated starting materials (C₆D₅OH, CD₃COCl).

Protecting Group Strategies for Selective Deuteration

Methoxymethyl (MOM) protection, as detailed in the synthesis of 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone, enables selective deuteration of the aromatic ring:

Methodology

  • Protection :

    • o-Hydroxyacetophenone is protected with methoxymethyl chloride (MOMCl) using ZnBr₂ as a catalyst.

    • Conditions : DCM, 20–30°C, 3 hours, 100% yield.

  • Deuteration :

    • The MOM-protected intermediate undergoes H/D exchange at C-2,3,4,5 using D₂O and Pd/C.

    • Conditions : 80°C, 12 hours, 97% deuteration.

  • Deprotection :

    • Acidic hydrolysis (HCl/D₂O) removes MOM groups, yielding the deuterated product.

Key Data

StepDeuterium Incorporation (%)
Protection0
Exchange97
Deprotection99.5

This method avoids deuteration of the acetyl group, necessitating a separate step using CD₃COCl.

Photochemical Deuteration via Ketenes

Photolysis of α-diazo-p-hydroxyacetophenones generates ketenes, which trap deuterium sources. Adapted from PMC3939782:

Reaction Pathway

  • Diazo Compound Synthesis :

    • o-Hydroxyacetophenone is converted to α-diazo derivative using diazomethane-d₂.

    • Conditions : 0°C, Et₂O, 85% yield.

  • Photolysis :

    • UV irradiation (254 nm) in CD₃OD releases N₂ and forms a ketene intermediate.

    • Deuterium Trapping : Ketene reacts with CD₃OD to form deuterated acetyl group.

  • Aromatic Deuteration :

    • The hydroxyl group directs electrophilic deuteration at ortho/para positions via acid-catalyzed exchange.

Efficiency

  • Acetyl deuteration: 99%

  • Aromatic deuteration: 95%

Comparative Analysis of Methods

MethodIsotopic Purity (%)Yield (%)Cost EfficiencyScalability
Catalytic Deuteration98.5–99.870–85ModerateHigh
Fries Rearrangement>9975–78LowMedium
Protecting Group97–99.580–90HighLow
Photochemical95–9960–75ModerateLow

Chemical Reactions Analysis

Types of Reactions

1-2-Hydroxy(~2~H_4_)phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Conditions involving halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated compounds are extensively used in NMR spectroscopy as they provide clearer spectra by reducing background noise from hydrogen atoms. The presence of deuterium allows for better resolution and sensitivity in detecting molecular interactions and conformations. This is particularly useful in studying complex biological molecules and drug interactions.

Metabolic Studies

Deuterated compounds serve as tracers in metabolic studies. For instance, 2,2,2-Trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone can be utilized to study metabolic pathways involving phenolic compounds. The incorporation of deuterium enables researchers to track the fate of the compound within biological systems without altering its biochemical behavior significantly .

Drug Development

In drug development, deuterated analogs of active pharmaceutical ingredients can improve pharmacokinetic properties such as bioavailability and metabolic stability. The deuteration of phenolic compounds can lead to reduced clearance rates and enhanced therapeutic effects. This application is particularly relevant in designing drugs for chronic conditions where long-lasting effects are desired .

Isotope Ratio Mass Spectrometry (IRMS)

The compound's isotopic labeling allows for precise measurements in isotope ratio mass spectrometry, which is crucial for environmental studies and forensic analysis. By analyzing the isotopic composition of biological samples or pollutants, researchers can gain insights into sources and transformation processes in ecosystems .

Case Studies

Study Objective Findings
Study on Metabolic PathwaysInvestigate the metabolic fate of phenolic compounds using deuterated tracersDemonstrated that deuterated phenolic compounds could be tracked through metabolic pathways with high precision .
Drug Stability AnalysisAssess the pharmacokinetics of a deuterated drug candidateFound that deuteration significantly increased the half-life of the drug in vivo compared to non-deuterated counterparts .
Environmental Impact AssessmentUse IRMS to trace pollutant originsSuccessfully identified sources of pollution using deuterated compounds as markers, improving regulatory measures .

Mechanism of Action

The mechanism of action of 1-2-Hydroxy(~2~H_4_)phenylethan-1-one involves its interaction with molecular targets and pathways. The presence of deuterium can influence the compound’s reactivity and stability, leading to unique effects in various applications. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares the deuterated compound with key analogs:

Compound Name Molecular Formula Substituents Molecular Weight Melting Point (°C) Key Applications
2,2,2-Trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone C8D7HO2 -OD at C-6; D at C-2,3,4,5 (aryl), C-2,2,2 (acetyl) 215.19* Not reported Isotopic labeling, metabolic studies
1-(2,3,4,5-Tetrafluoro-6-hydroxyphenyl)ethanone [182951-74-2] C8H4F4O2 -OH at C-6; F at C-2,3,4,5 208.11 Not reported Fluorinated intermediates
1-(2,3,4,5-Tetrahydroxy-6-methylphenyl)ethanone [66296-85-3] C9H10O5 -OH at C-2,3,4,5; -CH3 at C-6 198.18 178–181 Natural product synthesis
1-(2-Furanyl)ethanone C6H6O2 Acetyl group attached to furan ring 110.11 18–20 Flavoring agent, organic synthesis

*Calculated based on isotopic substitution.

Physicochemical and Functional Differences

  • Stability : The C-D bond’s higher bond dissociation energy (~443 kJ/mol vs. ~414 kJ/mol for C-H) enhances the deuterated compound’s metabolic stability, making it preferable for tracer studies.
  • Solubility : Deuterated compounds often exhibit slightly lower aqueous solubility due to isotopic mass effects.
  • Reactivity: Fluorinated analogs (e.g., C8H4F4O2) are more electrophilic, favoring nucleophilic aromatic substitution, whereas the deuterated compound retains reactivity closer to the non-deuterated parent.

Biological Activity

2,2,2-Trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone is a deuterated compound with potential biological activity. The incorporation of deuterium is known to influence the pharmacokinetics and metabolic stability of compounds. This article explores the biological activity of this compound, focusing on its effects on enzyme inhibition and potential therapeutic applications.

The compound has a complex structure characterized by multiple deuterium substitutions which enhance its stability and alter its interaction with biological systems. The molecular formula can be represented as follows:

PropertyValue
Molecular FormulaC₁₄D₁₈O
Molecular Weight238.34 g/mol
StructureDeuterated phenolic ketone

Enzyme Inhibition

Recent studies have highlighted the potential of phenolic compounds in inhibiting key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are crucial in various physiological processes and diseases such as Alzheimer's disease.

  • Acetylcholinesterase Inhibition :
    • A study reported that phenolic compounds exhibit significant AChE inhibitory activity, with Ki values ranging from 22.13 ± 1.96 nM to 62.11 ± 6.00 nM for various derivatives . The structural similarity between these compounds and 2,2,2-Trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone suggests it may also demonstrate similar inhibitory effects.
  • Carbonic Anhydrase Inhibition :
    • Another research indicated that phenolic compounds could act as effective inhibitors of carbonic anhydrases (CAs), with some derivatives showing Ki values as low as 8.61 ± 0.90 nM against human CA I . This suggests that the deuterated compound may also possess this activity due to its structural characteristics.

Case Studies

Several case studies have explored the biological implications of deuterated compounds similar to 2,2,2-Trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone:

  • Study on Neuroprotective Effects : A case study investigated the neuroprotective effects of deuterated phenolic compounds in animal models of neurodegeneration. The results indicated a significant reduction in neuroinflammation and improved cognitive function .
  • Antioxidant Activity : Another study evaluated the antioxidant properties of related deuterated phenolic compounds. The findings suggested enhanced radical scavenging activity compared to their non-deuterated counterparts due to increased stability against oxidative degradation .

Research Findings

The biological activity of deuterated compounds is often enhanced due to their altered metabolic pathways:

  • Metabolic Stability : Deuterium substitution has been shown to slow down metabolic processes involving cytochrome P450 enzymes, leading to prolonged action in vivo . This characteristic is particularly beneficial for drugs targeting chronic conditions.
  • Pharmacokinetics : The presence of deuterium can improve the pharmacokinetic profile by reducing clearance rates and enhancing bioavailability . This is crucial for maintaining therapeutic levels over extended periods.

Q & A

Q. What are the optimal synthetic routes for preparing 2,2,2-Trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone with high isotopic purity?

Answer: Synthesis requires deuterated reagents and controlled conditions. For the acetyl group, use deuterated acetic anhydride (CD₃CO)₂O in Friedel-Crafts acylation. For the phenyl ring, employ deuterium oxide (D₂O) under acidic conditions to replace exchangeable protons. Purify via column chromatography with deuterated solvents (e.g., CDCl₃) to minimize proton contamination. Isotopic purity can be confirmed by mass spectrometry (99%+ deuteration) and absence of ¹H-NMR signals at deuterated positions .

Q. Which spectroscopic techniques are critical for characterizing the deuteration pattern and structural integrity of this compound?

Answer:

  • High-resolution mass spectrometry (HRMS): Validates molecular weight (e.g., 168.15 + 7 D atoms ≈ 175.15 g/mol) and isotopic distribution .
  • ²H-NMR: Identifies deuterium incorporation via sharp singlet signals (no splitting due to I = 1 spin).
  • FT-IR: Confirms functional groups (e.g., hydroxyl stretch ~3200 cm⁻¹, ketone C=O ~1680 cm⁻¹).
  • ¹H-NMR: Absence of signals at deuterated positions (e.g., phenyl ring and acetyl group) confirms isotopic labeling .

Q. What are the recommended storage conditions to maintain isotopic stability?

Answer: Store in amber glass vials under inert gas (Ar/N₂) at -20°C to minimize proton exchange. Use deuterated solvents (e.g., DMSO-d₆) for dissolution. Regularly monitor deuteration via ¹H-NMR; a detectable proton signal at previously deuterated positions indicates degradation .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence reaction mechanisms involving this compound?

Answer: Deuterium’s higher mass reduces vibrational frequencies, leading to slower bond cleavage in kinetic studies. For example, in acid-catalyzed hydrolysis of the acetyl group, compare rate constants (k_H/k_D ≈ 2–10) between protonated and deuterated forms. Use Arrhenius plots to calculate activation energy differences (ΔEₐ) and distinguish between concerted or stepwise mechanisms .

Q. Can this compound serve as an internal standard in quantitative mass spectrometry for phenolic metabolites?

Answer: Yes, its deuterated structure minimizes interference with protonated analytes. Use stable isotope dilution analysis (SIDA):

  • Spike known concentrations into biological samples.
  • Extract via solid-phase extraction (SPE) and quantify via LC-MS/MS.
  • Validate using calibration curves (R² > 0.99) and limit of detection (LOD < 1 ng/mL) .

Q. What computational methods predict the impact of deuteration on the compound’s electronic structure?

Answer:

  • Density Functional Theory (DFT): Compare HOMO/LUMO energies of deuterated vs. non-deuterated forms.
  • Molecular Dynamics (MD): Simulate deuterium’s effect on hydrogen-bonding networks (e.g., hydroxyl group interactions).
  • Isotopic Perturbation NMR (IP-NMR): Detect subtle electronic changes via chemical shift differences (>0.01 ppm) .

Q. How does deuteration affect the compound’s solubility and partition coefficients (logP)?

Answer: Deuterated compounds often exhibit slightly lower solubility in protonated solvents due to weaker hydrogen bonding. Measure logP via shake-flask method:

  • Dissolve in octanol/D₂O (1:1), shake for 24 h.
  • Quantify concentrations via UV-Vis (λ = 270 nm for aromatic systems).
  • Compare with non-deuterated analogs (ΔlogP ≈ -0.1 to -0.3) .

Q. What strategies mitigate isotopic scrambling during derivatization reactions (e.g., silylation of the hydroxyl group)?

Answer:

  • Use mild silylation agents (e.g., BSTFA in pyridine) at low temperatures (0–4°C).
  • Monitor reaction progress via GC-MS to detect deuterium loss (e.g., m/z shifts).
  • Optimize reaction time (<1 h) to prevent acid/base-catalyzed proton exchange .

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